N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl acetamide derivatives featuring a fused imidazo[2,1-c][1,2,4]triazole core. Its structure includes:
- Imidazo[2,1-c][1,2,4]triazole moiety: A bicyclic heterocycle with nitrogen atoms that may participate in hydrogen bonding or π-stacking.
- 4-Ethoxyphenyl substituent: An electron-donating ethoxy group that modulates electronic properties and solubility.
- Sulfanyl acetamide linkage: A thioether bridge connecting the heterocycle to the acetamide group, enhancing conformational flexibility.
This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, though specific targets require further validation. Its synthesis likely involves multi-step reactions, including cyclization of triazole precursors and thiol-alkylation steps, as seen in analogous pathways .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-4-29-19-7-5-18(6-8-19)26-9-10-27-21(26)24-25-22(27)30-14-20(28)23-17-12-15(2)11-16(3)13-17/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJLROFLPECPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the phenyl and ethoxyphenyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
- Building Blocks : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
- Coordination Chemistry : Its unique functional groups allow it to act as a ligand in coordination complexes.
Biology
- Biological Probes : It can be utilized as a probe to study specific biological processes or pathways.
- Potential Therapeutic Agent : Research indicates it may exhibit anti-inflammatory and anticancer properties. For instance, studies have explored its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine
- Pharmacological Investigations : The compound is under investigation for its potential use in treating various diseases due to its biological activity.
- Anti-Cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
- Anti-Inflammatory Effects : Research has indicated that it may reduce inflammation through modulation of inflammatory cytokines.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-Cancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Anti-Inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
| Study 3 | Coordination Chemistry | Explored the compound's ability to form stable complexes with metal ions, enhancing its potential as a catalyst. |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in:
Aromatic substituents: N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces dimethylphenyl with dichlorophenyl (electron-withdrawing Cl) and substitutes ethoxyphenyl with thienyl, altering electronic and steric profiles . N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Pyridinyl substituent introduces basicity and metal-coordination capability .
Heterocyclic core: Imidazo[2,1-c][1,2,4]triazole (target) vs. simpler 1,2,4-triazole () or oxadiazole (). The fused imidazole ring in the target compound may enhance rigidity and binding affinity compared to monocyclic analogs .
Pharmacological Activity
- Anti-exudative activity: Analogs with furan-2-yl and amino groups () show dose-dependent efficacy (10 mg/kg), comparable to diclofenac sodium (8 mg/kg) .
- Antiproliferative activity : Hydroxyacetamide derivatives () demonstrate cytotoxicity via imidazolone-triazole hybrids, indicating the importance of heterocycle-electrophile interactions .
- Structure-activity relationships (SAR) : Electron-donating groups (e.g., ethoxy, methyl) improve solubility and membrane permeability, while electron-withdrawing substituents (e.g., Cl, nitro) enhance target binding but may reduce bioavailability .
Analytical and Crystallographic Data
- Molecular networking (): Fragmentation patterns (cosine scores >0.8) link the target compound to analogs with similar bioactivity, aiding dereplication .
- Crystallography : SHELXL refinements () confirm bond lengths and angles in triazole derivatives, critical for understanding conformational stability .
Data Table: Key Analogous Compounds
Biological Activity
Overview
N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has drawn attention for its potential biological activities. This compound features an imidazo[2,1-c][1,2,4]triazole core known for its diverse pharmacological properties. The unique structural elements of this compound suggest possible applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure includes:
- Dimethylphenyl group : Enhances lipophilicity and biological activity.
- Imidazo[2,1-c][1,2,4]triazole ring : Known for interactions with various biological targets.
- Thioamide linkage : May contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring is particularly significant in modulating various biological pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases involved in cancer progression and inflammation.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in preliminary studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 27.1 | Sorafenib | 5.2 |
| HepG2 | 74.2 | Sorafenib | 33.7 |
These results indicate that the compound exhibits significant cytotoxicity against MDA-MB-231 breast cancer cells while showing moderate activity against HepG2 liver cancer cells .
Selectivity and Toxicity
Notably, the compound displayed a favorable selectivity profile with lower toxicity towards normal liver cells (HL7702), indicating its potential as a lead structure for developing anticancer agents with reduced side effects .
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of imidazo[2,1-c][1,2,4]triazole compounds similar to this compound. For instance:
Q & A
Q. What are the key synthetic routes for preparing N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Coupling reactions between imidazo-triazole intermediates and thioacetamide derivatives under reflux using catalysts (e.g., palladium or copper) . (ii) Cyclization steps for the imidazo[2,1-c][1,2,4]triazole core, optimized via temperature control (120–150°C) and solvent selection (e.g., DMF or THF) . (iii) Purification via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical parameters : Monitor reaction progress using TLC/HPLC and adjust stoichiometry to minimize byproducts .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?
- Methodology : (i) NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methyl/ethoxy groups (δ 1.2–2.5 ppm), and sulfanyl linkages (δ 3.1–3.5 ppm) . (ii) IR Spectroscopy : Confirm presence of C=O (1650–1700 cm⁻¹) and S-C bonds (600–700 cm⁻¹) . (iii) Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₈N₆O₂S) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodology : (i) Molecular docking suggests interactions with enzyme active sites (e.g., kinases or proteases) via hydrogen bonding (imidazole/triazole N-atoms) and π-π stacking (aromatic rings) . (ii) Fluorophenyl/ethoxyphenyl groups enhance lipophilicity and membrane permeability, critical for cellular uptake . (iii) Sulfanyl bridges may modulate redox activity or act as Michael acceptors in covalent binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodology : (i) Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) . (ii) Catalyst screening : Evaluate Pd(OAc)₂ vs. CuI for cross-coupling efficiency . (iii) In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction times .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact bioactivity, and how can contradictory data be resolved?
- Methodology : (i) Comparative assays : Test analogs in parallel using standardized cell viability (MTT) or enzyme inhibition assays . (ii) Computational modeling : Compare binding energies (ΔG) of substituents using molecular dynamics simulations . (iii) Metabolite profiling : Use LC-MS to identify degradation products that may confound activity results .
Q. What strategies improve in vitro-to-in vivo translation for this compound’s pharmacokinetic profile?
- Methodology : (i) Microsomal stability assays : Incubate with liver microsomes to predict metabolic clearance (CYP450 interactions) . (ii) Prodrug design : Modify the acetamide or ethoxyphenyl groups to enhance solubility (e.g., phosphate esters) . (iii) Plasma protein binding studies : Use equilibrium dialysis to assess free fraction and adjust dosing regimens .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : (i) Library synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and triazole rings . (ii) High-throughput screening : Test against panels of cancer cell lines or microbial strains to identify activity trends . (iii) QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Q. What experimental approaches resolve discrepancies in reported cytotoxicity data across studies?
- Methodology : (i) Standardized protocols : Adopt consensus cell lines (e.g., HepG2, MCF-7) and exposure times (48–72 hr) . (ii) Redox profiling : Measure ROS generation to distinguish cytotoxic vs. cytostatic effects . (iii) Orthogonal assays : Validate findings using apoptosis markers (Annexin V) and caspase activation .
Q. How can environmental impact assessments guide sustainable synthesis protocols?
- Methodology : (i) Lifecycle analysis (LCA) : Quantify waste generation and energy use in synthetic steps . (ii) Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or use biocatalysts for coupling reactions . (iii) Biodegradation assays : Test compound persistence in soil/water matrices using OECD 301 guidelines .
Methodological Notes
- Contradiction Management : Cross-validate conflicting data (e.g., bioactivity) using orthogonal assays and standardized controls .
- Advanced Purification : For scale-up, transition from column chromatography to preparative HPLC with C18 columns .
- Data Reproducibility : Document reaction conditions (e.g., degassing steps for Pd-catalyzed reactions) in detail .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
